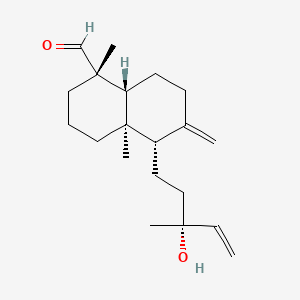
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
描述
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is a compound known for its role as a catecholaminergic activity enhancer. It is related to selegiline and acts by enhancing the nerve impulse propagation-mediated release of norepinephrine and dopamine .
准备方法
The synthesis of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves several steps. One common method includes the reaction of phenylacetone with propylamine under specific conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
化学反应分析
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride has been extensively studied for its applications in various fields:
作用机制
The mechanism of action of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves its role as a catecholaminergic activity enhancer. It stimulates the impulse propagation-mediated release of norepinephrine and dopamine in the brain . Unlike stimulants such as amphetamine, which release neurotransmitters in an uncontrolled manner, this compound increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron . This controlled release mechanism makes it a promising candidate for therapeutic applications .
相似化合物的比较
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is often compared with other catecholaminergic activity enhancers such as:
Benzofuranylpropylaminopentane (BPAP): BPAP is more potent and selective, also enhancing serotonin release, which 1-Phenyl-2-(propylamino)-1-pentanone does not.
Rasagiline: Similar to selegiline, rasagiline inhibits MAO-B and has been proposed as a possible TAAR1 antagonist.
These comparisons highlight the uniqueness of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride in its specific mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJWNXAJKZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




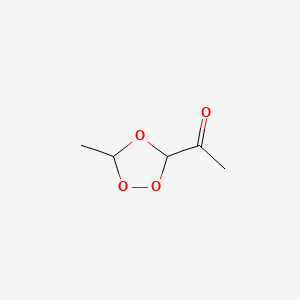
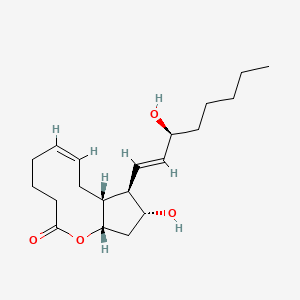
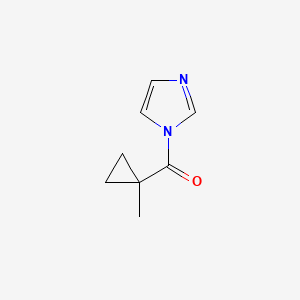


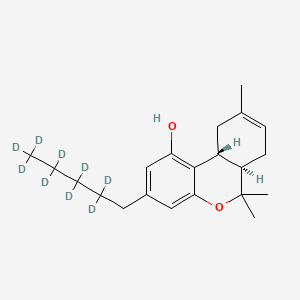
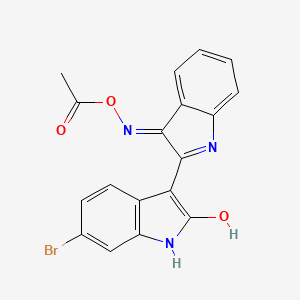
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
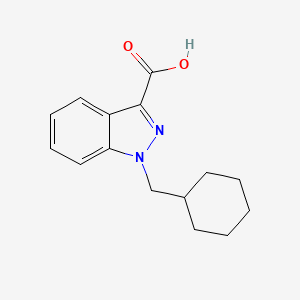
![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
